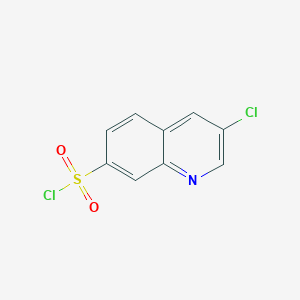

3-Chloroquinoline-7-sulfonyl chloride

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Organic Synthesis and Drug Discovery Efforts

The quinoline scaffold, a double-ring structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged" moiety in medicinal chemistry. eurekaselect.comrsc.org Its derivatives are fundamental components in a vast array of pharmacologically active compounds, demonstrating properties that include antimalarial, anticancer, antimicrobial, antiviral, and antiparasitic activities. eurekaselect.comnih.govfuture-science.com The synthetic versatility of the quinoline ring allows for functionalization at numerous positions, enabling the generation of large libraries of structurally diverse derivatives. eurekaselect.comnih.gov This adaptability has made it a cornerstone in the development of therapeutic agents, with researchers continuously exploring its potential in targeting a range of diseases, including cancer, by inhibiting processes like tyrosine kinase activity and tubulin polymerization. eurekaselect.com The quinoline nucleus is found in many commercially available drugs and remains a vital scaffold for lead discovery in medicinal chemistry. nih.govnih.govrsc.org

Role of Sulfonyl Chloride Functional Groups as Key Reactive Intermediates in Organic Chemistry

The sulfonyl chloride (-SO₂Cl) group is a highly reactive functional group widely used in organic synthesis. fiveable.memagtech.com.cn Its reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the attached chlorine atom an excellent leaving group. fiveable.me This characteristic allows sulfonyl chlorides to act as powerful electrophiles, readily undergoing nucleophilic substitution reactions with a wide variety of nucleophiles, such as amines, alcohols, and thiols. fiveable.memolport.com

These reactions are fundamental for creating key chemical bonds and structures:

Reaction with amines yields sulfonamides, a class of compounds with significant pharmacological importance, found in numerous antibacterial and anticancer drugs. future-science.commagtech.com.cnmolport.com

Reaction with alcohols produces sulfonate esters, which are themselves important intermediates in further synthetic transformations. fiveable.memolport.com

Reaction with arenes via Friedel-Crafts reactions leads to the formation of sulfones. wikipedia.org

The versatility and reactivity of sulfonyl chlorides make them indispensable reagents for introducing the sulfonyl group into organic molecules, which can then be further functionalized or used to build complex molecular architectures. fiveable.memagtech.com.cnmolport.com

Table 2: Common Reactions of Sulfonyl Chlorides

| Nucleophile | Product | Significance |

| Primary/Secondary Amines | Sulfonamides | Important pharmacophore in many drugs. molport.com |

| Alcohols | Sulfonate Esters | Useful intermediates in organic synthesis. molport.com |

| Water | Sulfonic Acids | Hydrolysis product. wikipedia.org |

| Arenes (Friedel-Crafts) | Sulfones | Forms carbon-sulfur bonds. wikipedia.org |

This data is compiled from search results molport.comwikipedia.org.

Contextualizing 3-Chloroquinoline-7-sulfonyl Chloride within Heterocyclic Sulfonyl Halide Chemistry

This compound is a member of the heterocyclic sulfonyl halide class of compounds. This molecule uniquely combines the biologically significant quinoline scaffold with the synthetically versatile sulfonyl chloride functional group. This combination renders it a valuable building block in medicinal and organic chemistry.

The compound serves as a critical intermediate for synthesizing a variety of functionalized quinoline derivatives. The sulfonyl chloride group at the 7-position acts as a reactive "handle," allowing for the attachment of diverse molecular fragments through reactions with various nucleophiles. For instance, reacting this compound with different amines would produce a library of novel 7-(sulfamoyl)quinolines. These derivatives can then be screened for potential biological activities, leveraging the established pharmacological importance of both the quinoline core and the sulfonamide linkage. smolecule.com

Derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents. smolecule.com Its utility extends to the agrochemical industry, where it can be used in the development of pesticides and herbicides. smolecule.com The strategic placement of both a chloro substituent and a sulfonyl chloride group on the quinoline ring provides a platform for creating complex, functionalized heterocyclic systems with potential applications in drug discovery and materials science. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinoline-7-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-7-3-6-1-2-8(15(11,13)14)4-9(6)12-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFRMPKRNZZBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloroquinoline 7 Sulfonyl Chloride and Analogous Quinoline Sulfonyl Chlorides

Direct Functionalization of Quinoline (B57606) Substrates

Direct functionalization methods introduce the sulfonyl chloride group onto the quinoline ring system in one or two steps, starting from a substituted or unsubstituted quinoline.

Regioselective Chlorosulfonylation of Substituted Quinolines with Chlorosulfonic Acid

The direct reaction of quinoline derivatives with chlorosulfonic acid is a primary method for synthesizing quinoline sulfonyl chlorides. google.comnih.gov The regioselectivity of this electrophilic substitution reaction is dictated by the electronic properties and positions of the existing substituents on the quinoline ring. For instance, the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov Similarly, unsubstituted quinoline can be reacted with chlorosulfonic acid to produce quinoline-8-sulfonyl chloride. google.com The reaction typically involves heating the quinoline substrate with an excess of chlorosulfonic acid. google.com

| Reactant | Reagent | Product | Reference |

| Quinoline | Chlorosulfonic Acid | Quinoline-8-sulfonyl chloride | google.com |

| 8-Hydroxyquinoline | Chlorosulfonic Acid | 8-hydroxyquinoline-5-sulfonyl chloride | nih.gov |

Two-Step Synthetic Approaches via Intermediate Sulfonic Acids and Thionyl Chloride Conversion

A common two-step approach involves the initial sulfonation of the quinoline ring to form a quinoline sulfonic acid intermediate, which is subsequently converted to the desired sulfonyl chloride. google.comguidechem.com The sulfonation can be achieved using reagents like fuming sulfuric acid. The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to furnish the quinoline sulfonyl chloride. google.comguidechem.com

A patented industrial method describes reacting quinoline with chlorosulfonic acid to create a mixture of sulfonated and chlorosulfonated intermediates. google.com This mixture is then heated with thionyl chloride to complete the conversion to quinoline-8-sulfonyl chloride. google.comguidechem.com This process is advantageous as it can lead to high-purity products. google.com

Reaction Scheme Example:

Quinoline + Fuming Sulfuric Acid → Quinoline-8-sulfonic acid

Quinoline-8-sulfonic acid + Thionyl Chloride → Quinoline-8-sulfonyl chloride guidechem.com

Indirect Synthetic Pathways from Pre-functionalized Quinoline Precursors

Indirect methods begin with quinoline molecules that already contain a functional group, which is then chemically transformed into the sulfonyl chloride moiety.

Oxidative Chlorination of Quinoline-Bearing Sulfur Compounds (e.g., Thiols, Disulfides, Thioacetates)

Quinoline sulfonyl chlorides can be prepared from quinoline derivatives bearing sulfur-containing functional groups, such as thiols (-SH) or disulfides (-S-S-). This transformation is achieved through oxidative chlorination. A variety of reagents are effective for the direct conversion of aromatic thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.orglookchem.com These methods are generally high-yielding and proceed under mild conditions. organic-chemistry.org

Effective reagent systems for this conversion include:

Hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂) organic-chemistry.orgorganic-chemistry.orgnih.gov

N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid organic-chemistry.org

A mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) organic-chemistry.org

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) lookchem.com

A continuous flow protocol using nitric acid, hydrochloric acid, and oxygen nih.gov

These established methods for aryl sulfonyl chloride synthesis are applicable to quinoline-thiols and quinoline-disulfides, providing a versatile route to the target compounds. lookchem.com

| Sulfur Precursor | Reagent System | Product | Reference |

| Thiol/Disulfide | H₂O₂ / SOCl₂ | Sulfonyl chloride | organic-chemistry.orgorganic-chemistry.org |

| Thiol | N-chlorosuccinimide / HCl | Sulfonyl chloride | organic-chemistry.org |

| Thiol/Disulfide | DCDMH | Sulfonyl chloride | lookchem.com |

| Thiol/Disulfide | HNO₃ / HCl / O₂ (Flow) | Sulfonyl chloride | nih.gov |

Strategies Involving Quinoline N-Oxides via Deoxygenative Sulfonylation

Modern synthetic strategies utilize quinoline N-oxides as precursors to introduce a sulfonyl group, typically at the C2-position of the quinoline ring. These reactions involve the simultaneous removal of the N-oxide oxygen (deoxygenation) and the addition of a sulfonyl group.

Several protocols have been developed for this transformation:

Visible-light-induced sulfonylation : This method uses sulfinic acids as the sulfonyl source in the presence of an organic dye catalyst under mild, eco-friendly conditions. rsc.org

Metal-free sulfonylation : Quinoline N-oxides react with sodium sulfinates in a dual radical coupling process where the sulfinate acts as both the sulfonylation reagent and an activating agent. rsc.org

Sulfonylation with sulfonyl chlorides : An unexpected reaction pathway uses sulfonyl chlorides as both the source of the sulfonyl group and the electrophilic reagent to activate the quinoline N-oxide, promoted by carbon disulfide (CS₂) and diethylamine. mdpi.comnih.gov

These methods provide efficient and regioselective access to 2-sulfonylquinolines, which are precursors to the corresponding sulfonyl chlorides. mdpi.com

Utilization of Sulfinate Intermediates and their Subsequent Oxidation

Quinoline sulfinates serve as valuable intermediates in the synthesis of quinoline sulfonyl derivatives. rsc.orgacs.org Sodium sulfinates, bearing various aryl or alkyl groups, can be coupled with quinoline N-oxides to form 2-sulfonylquinolines. acs.org This deoxygenative C2-sulfonylation is often catalyzed by copper salts in the presence of an initiator like potassium persulfate (K₂S₂O₈). acs.org

Another innovative approach involves the reaction of quinoline N-oxides with sodium tert-butyldimethylsilyloxymethylsulfinate. nih.govacs.orgacs.org This reaction selectively furnishes C2-substituted sulfones. The silyloxymethylsulfinate group acts as a versatile handle that can be subsequently unmasked and converted into various sulfonyl derivatives, including sulfonyl chlorides. nih.govacs.orgacs.org The conversion of the intermediate sulfinate or sulfone to the final sulfonyl chloride would typically involve a standard oxidative chlorination step.

| Precursor | Reagent(s) | Intermediate/Product | Reference |

| Quinoline N-oxide | Sodium Sulfinate, Cu-catalyst, K₂S₂O₈ | 2-Sulfonylquinoline | acs.org |

| Quinoline N-oxide | Sodium tert-butyldimethylsilyloxymethylsulfinate | C2-silyloxymethylsulfone | nih.govacs.orgacs.org |

Emerging and Sustainable Synthetic Protocols for Quinoline Sulfonyl Chlorides

The synthesis of quinoline sulfonyl chlorides, valuable intermediates in medicinal chemistry and material science, has traditionally relied on methods that can be harsh and environmentally taxing. Recent research has focused on developing more sustainable and efficient protocols. These emerging methodologies, including transition-metal-free approaches, visible-light-driven reactions, and late-stage functionalization techniques, offer milder conditions, improved functional group tolerance, and novel pathways to these important chemical scaffolds.

Transition-Metal-Free Synthetic Approaches

The movement towards greener chemistry has spurred the development of synthetic methods that avoid the use of transition metals, which can be costly, toxic, and difficult to remove from the final products. In the context of quinoline sulfonylation, several metal-free strategies have been reported, offering efficient and environmentally benign alternatives.

One notable approach involves the direct, one-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines starting from quinoline N-oxides and sulfonyl chlorides. rsc.org This method is particularly innovative as it utilizes sulfonyl chloride in a dual role for both sulfonylation and chlorination under metal-free conditions. The reaction demonstrates high efficiency and atom economy, accommodating both arenesulfonyl chlorides and aliphatic sulfonyl chlorides. rsc.org

Another significant transition-metal-free method focuses on the C(sp³)–H sulfonylation of 2-methylquinolines using inexpensive sulfonyl hydrazides. researchgate.net This protocol employs potassium iodide (KI) as an additive with tert-butyl peroxybenzoate (TBPB) as the oxidant, leading to the formation of 2-sulfolmethyl quinolines in moderate to good yields. The reaction is praised for its benign and compatible nature. researchgate.net Furthermore, radical-promoted cyclization of arylamine precursors represents another metal-free route to substituted quinolines. For instance, N-bromosuccinimide (NBS) can mediate a radical reaction to synthesize quinolines substituted at the 3-position. mdpi.com

These methods highlight a significant trend in organic synthesis, providing powerful tools for creating functionalized quinolines without the drawbacks associated with transition-metal catalysis. nih.govnih.gov

Table 1: Overview of Transition-Metal-Free Synthesis Methods for Quinoline Sulfonylation

| Method | Starting Materials | Reagents | Key Features | Products |

|---|---|---|---|---|

| Dual Sulfonylation/Chlorination rsc.org | Quinoline N-oxides, Sulfonyl chlorides | N/A (One-pot) | Metal-free, high efficiency, atom economy | C3-sulfonate esters and C4-chlorides of quinolines |

| C(sp³)–H Sulfonylation researchgate.net | 2-Methylquinolines, Sulfonyl hydrazides | KI, TBPB | Metal-free, uses inexpensive starting materials | 2-Sulfolmethyl quinolines |

Visible Light Catalysis in Quinoline Sulfonylation Reactions

Visible light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. It allows for the activation of molecules under exceptionally mild conditions, often at room temperature, using light as a clean and renewable reagent. mdpi.comnih.gov

One of the primary applications in this area is the visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids. This reaction proceeds in the presence of an organic dye as a catalyst, using ambient air as the oxidant and an aqueous acetone (B3395972) solution as the solvent. rsc.orgcjcatal.com The methodology is noted for its eco-friendly and mild conditions, low catalyst loading, and applicability to gram-scale synthesis. rsc.org

Furthermore, researchers have developed a visible-light-induced oxidative cyclization of N-propargylanilines with sulfinic acids to produce 3-sulfonated quinoline derivatives. nih.gov A key advantage of this protocol is that it operates efficiently without the need for an external photocatalyst, offering a straightforward route with good functional group tolerance and excellent yields. nih.gov Similarly, a photocatalyst-free method for a cascade sulfonylation/cyclization reaction has been developed to produce quinoline-2,4-diones, demonstrating the versatility of visible light to initiate radical reactions under metal-free conditions at room temperature. mdpi.comnih.gov

Table 2: Examples of Visible Light-Mediated Quinoline Sulfonylation Reactions

| Reaction Type | Substrates | Catalyst/Conditions | Key Advantages | Product Type |

|---|---|---|---|---|

| Deoxygenative C2-Sulfonylation rsc.orgcjcatal.com | Quinoline N-oxides, Sulfinic acids | Organic dye, Visible light, Air | Eco-friendly, mild conditions, low catalyst loading | 2-Sulfonylquinolines |

| Oxidative Cyclization nih.gov | N-propargylanilines, Sulfinic acids | Visible light (Photocatalyst-free) | External photocatalyst-free, excellent yields | 3-Sulfonated quinolines |

Late-Stage Sulfonyl Chloride Formation from Primary Sulfonamides

Late-stage functionalization is a crucial strategy in drug discovery, allowing for the modification of complex molecules at a late point in the synthetic sequence to rapidly generate analogues for structure-activity relationship studies. A significant challenge has been the conversion of robust primary sulfonamide groups into reactive sulfonyl chlorides.

A recently developed method addresses this by using a pyrylium (B1242799) salt, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF4), as an activating agent. nih.govresearchgate.net This reagent activates the otherwise poorly nucleophilic NH2 group of a primary sulfonamide, enabling its conversion into a highly electrophilic sulfonyl chloride. nih.govresearchgate.netresearchgate.net This transformation is highly effective for a wide range of primary sulfonamides, including those embedded within densely functionalized pharmaceutical compounds. researchgate.net

The reaction proceeds under mild conditions and exhibits high selectivity for the primary sulfonamide group, tolerating a wide array of sensitive functionalities. nih.govresearchgate.net The in situ-generated sulfonyl chloride can then be reacted with various nucleophiles to synthesize complex sulfonamides, sulfonates, and other sulfur-containing functional groups. researchgate.netresearchgate.net This protocol represents a powerful tool for diversifying sulfonamide-containing drug candidates and other complex molecules. nih.govsoton.ac.uk

Table 3: Late-Stage Sulfonyl Chloride Formation via Pyrylium Salt Activation

| Feature | Description | Reference |

|---|---|---|

| Activating Reagent | 2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF4) | nih.govresearchgate.net |

| Substrate Scope | Primary aryl and alkyl sulfonamides, including complex drug molecules | researchgate.netresearchgate.net |

| Reaction Conditions | Mild, highly selective for primary sulfonamide NH2 groups | nih.govresearchgate.net |

| Key Transformation | R-SO2NH2 → R-SO2Cl | researchgate.net |

| Advantages | Enables late-stage functionalization, tolerates sensitive functional groups, provides access to highly reactive electrophiles | nih.govresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Chloroquinoline 7 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center, readily undergoing nucleophilic substitution. This reactivity is central to the synthesis of a diverse array of sulfonamide and sulfonate derivatives.

Formation of Sulfonamides with Amine Nucleophiles

The reaction of 3-chloroquinoline-7-sulfonyl chloride with primary or secondary amines is a cornerstone of its chemistry, leading to the formation of sulfonamides. smolecule.comcbijournal.com This transformation is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable S-N bond. smolecule.comorganic-chemistry.org

The general reaction can be represented as follows:

This compound + R¹R²NH → 3-Chloro-N-(R¹R²)-quinoline-7-sulfonamide + HCl

The nucleophilicity of the amine plays a significant role in the reaction rate, with primary amines generally being more reactive than secondary amines. cbijournal.com A wide variety of amines can be employed, leading to a diverse library of sulfonamide derivatives with potential applications in medicinal chemistry. future-science.com

Table 1: Examples of Sulfonamide Formation

| Amine Nucleophile | Product |

|---|---|

| Aniline | N-phenyl-3-chloroquinoline-7-sulfonamide |

| Diethylamine | N,N-diethyl-3-chloroquinoline-7-sulfonamide |

| Benzylamine | N-benzyl-3-chloroquinoline-7-sulfonamide |

Reactions with Oxygen- and Sulfur-Containing Nucleophiles (e.g., Alcohols, Thiols)

Analogous to the reaction with amines, this compound reacts with other nucleophiles such as alcohols and thiols. These reactions, typically carried out in the presence of a base, yield the corresponding sulfonate esters and thiosulfonate esters, respectively.

The general reactions are:

With Alcohols: this compound + R-OH → 3-Chloroquinoline-7-sulfonate ester + HCl

With Thiols: this compound + R-SH → 3-Chloroquinoline-7-thiosulfonate ester + HCl

The reaction with alcohols provides a pathway to sulfonate esters, which can serve as intermediates in further synthetic transformations. The reactivity of the alcohol depends on its steric and electronic properties. The reaction with thiols is also a facile process, leading to the formation of a sulfur-sulfur bond. researchgate.netchemistrysteps.com

Reactions Involving the Quinoline (B57606) Core

The quinoline ring system of this compound also participates in a variety of chemical reactions, with the chlorine atom at the 3-position being a key site for functionalization.

Role of the Chlorine Atom at the 3-Position in Direct and Cross-Coupling Reactions

The chlorine atom at the 3-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than halogens at the 2- or 4-positions. tutorsglobe.comresearchgate.net More significantly, this chloro-substituent serves as a handle for various transition metal-catalyzed cross-coupling reactions. wikipedia.org

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. nih.govacs.org In these reactions, the C-Cl bond undergoes oxidative addition to a low-valent palladium complex, initiating a catalytic cycle that results in the substitution of the chlorine atom with a new organic moiety. wikipedia.orgacs.org The reactivity in these cross-coupling reactions generally follows the trend I > Br > Cl, making the chloro-substituted quinoline a moderately reactive substrate. nih.gov

Table 2: Common Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type |

|---|---|---|

| Suzuki Coupling | Organoboron Reagent | Aryl- or Vinyl-substituted quinoline |

| Heck Coupling | Alkene | Alkenyl-substituted quinoline |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted quinoline |

| Buchwald-Hartwig Amination | Amine | Amino-substituted quinoline |

Site Selectivity Considerations in Further Functionalization of the Quinoline Ring System

Further functionalization of the quinoline ring system in this compound derivatives requires careful consideration of site selectivity. The electronic nature of the existing substituents, including the chloro and sulfonyl groups, influences the regioselectivity of subsequent reactions. mdpi.com The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the benzene (B151609) ring, primarily at positions 5 and 8. tutorsglobe.com

Conversely, for nucleophilic attack, the pyridine ring is activated, with positions 2 and 4 being the most susceptible. tutorsglobe.com The presence of the chlorine at C-3 and the sulfonyl group at C-7 further modifies this reactivity pattern. For instance, in C-H functionalization reactions, the nitrogen atom can act as a directing group, often favoring functionalization at the C-2 or C-8 positions. nih.gov Achieving selectivity at other positions, such as C-5 or C-6, can be more challenging and may require specific directing group strategies. researchgate.net

Cascade and Multicomponent Reactions Incorporating this compound

The dual reactivity of this compound makes it an attractive component for cascade and multicomponent reactions (MCRs). nih.govnih.govresearchgate.net These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

For example, a reaction sequence could be initiated by the formation of a sulfonamide at the 7-position, followed by a subsequent cross-coupling reaction at the 3-position. This allows for the rapid construction of complex molecules from simple starting materials. MCRs involving this scaffold could potentially involve the simultaneous reaction of the sulfonyl chloride, the chloroquinoline, and one or more other reagents to assemble elaborate molecular architectures in a single step. beilstein-journals.orgmdpi.com The development of such reactions is an active area of research, aiming to streamline synthetic routes to novel quinoline-based compounds.

Theoretical and Computational Studies on Reaction Mechanisms and Selectivity

Theoretical and computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms and predicting the selectivity of chemical transformations. While specific computational studies focusing exclusively on this compound are not extensively available in the current body of scientific literature, a wealth of theoretical research on related aryl sulfonyl chlorides and quinoline derivatives offers significant insights into its probable reactivity and mechanistic pathways. By extrapolating from these analogous systems, we can construct a theoretical framework to understand the behavior of this specific compound.

The reactivity of this compound is primarily dictated by two key features: the electrophilic sulfonyl chloride group and the substituted quinoline ring. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving these functionalities.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a highly electrophilic center, making it susceptible to nucleophilic attack. Theoretical studies on arenesulfonyl chlorides have investigated the mechanism of nucleophilic substitution at the sulfur atom. Two primary pathways are generally considered: a concerted S-N2-type mechanism with a single transition state, and a two-step addition-elimination mechanism involving a pentacoordinate sulfur intermediate. dntb.gov.uanih.gov

DFT calculations performed on the chloride-chloride exchange reaction in various arenesulfonyl chlorides have revealed that the reaction likely proceeds through a single transition state, consistent with an S-N2 mechanism. nih.gov The reliability of these calculations is supported by their strong correlation with experimental kinetic data. dntb.gov.ua It is therefore plausible that reactions of this compound with nucleophiles also follow a similar S-N2 pathway.

The energy and geometry of the transition state in such reactions are influenced by the electronic and steric nature of the substituents on the aromatic ring. For instance, computational studies have shown that ortho-alkyl groups in arenesulfonyl chlorides can surprisingly accelerate the rate of nucleophilic substitution, a phenomenon attributed to ground-state destabilization due to steric congestion, which is relieved in the transition state. nih.govmdpi.com In the case of this compound, the electronic properties of the chloro-substituted quinoline ring system would be a key determinant of the activation energy for nucleophilic attack at the sulfonyl group.

Regioselectivity of Reactions on the Quinoline Ring

The quinoline ring system itself can undergo various reactions, and predicting the regioselectivity is a key challenge where computational studies are invaluable. The presence of the chloro and sulfonyl chloride substituents, as well as the nitrogen atom in the ring, directs the position of further chemical modifications.

Computational studies on the functionalization of quinolines, often through C-H activation, have shed light on the factors governing regioselectivity. mdpi.com For instance, DFT calculations have been employed to understand the preference for C2 or C8 functionalization in quinoline N-oxides. mdpi.com These studies indicate that the reaction pathway and the role of catalysts and additives are critical in determining the site of reaction.

In the context of sulfonation, copper-catalyzed C-H activation has been shown to lead to the C5 sulfonylation of 8-aminoquinolines with aryl sulfonyl chlorides. mdpi.com Mechanistic proposals, supported by experimental observations, suggest that chelation of the copper catalyst with the directing group and the quinoline nitrogen polarizes the C5-H bond, facilitating the reaction. mdpi.com While this compound lacks such a directing group at the 8-position, this highlights the importance of substituent effects and reaction conditions in guiding the regioselectivity of reactions on the quinoline nucleus.

DFT calculations on related heterocyclic systems, such as 2,4-dichloroquinazolines, have demonstrated that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov This aligns with the lower calculated activation energy for substitution at this position, explaining the observed regioselectivity. nih.gov Similar computational analyses of the electron distribution and orbital energies in this compound would be necessary to definitively predict the most likely sites for further substitution on the quinoline ring.

While direct computational data for this compound is pending, the theoretical principles established for analogous systems provide a solid foundation for predicting its chemical behavior. The sulfonyl chloride group is expected to react with nucleophiles via an S-N2 mechanism, and the regioselectivity of any further reactions on the quinoline ring will be a complex interplay of the electronic effects of the existing substituents and the specific reaction conditions employed. Future computational investigations on this specific molecule will be invaluable in refining these predictions and guiding its synthetic applications.

Role As a Versatile Building Block in Complex Molecule Synthesis

Construction of Substituted Quinoline (B57606) Derivatives for Diverse Applications

The 3-chloroquinoline-7-sulfonyl chloride scaffold is a valuable starting point for the synthesis of a variety of substituted quinoline derivatives. The chloro and sulfonyl chloride moieties offer orthogonal reactivity, allowing for selective modifications at different positions of the quinoline ring. This strategic functionalization is crucial for developing compounds with tailored electronic and steric properties for diverse applications, including the development of therapeutic agents. rsc.orgscilit.comdurham.ac.uk

The chlorine atom at the 3-position can be substituted through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce a wide range of aryl, heteroaryl, and amino substituents. This versatility allows for the creation of extensive libraries of 3-substituted quinolines.

Simultaneously, the sulfonyl chloride group at the 7-position can be transformed into sulfonamides, sulfones, or sulfonic acids, further diversifying the molecular structure. The ability to independently modify these two positions provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery. For instance, the quinoline core is a recognized pharmacophore in many biologically active compounds, and the ability to systematically alter the substituents at the 3- and 7-positions can lead to the optimization of pharmacological activity. nih.gov

Synthesis of Quinoline-Based Sulfonamide Compounds and Related Heterocyclic Scaffolds

The sulfonyl chloride group of this compound is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of quinoline-based sulfonamides. This reaction is a cornerstone in the synthesis of a large number of biologically active compounds. nih.govfrontiersrj.com Sulfonamides derived from quinoline scaffolds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. future-science.comnih.gov

The synthesis of these sulfonamides is typically straightforward, involving the reaction of this compound with the desired amine in the presence of a base to neutralize the hydrochloric acid byproduct. The diverse range of commercially available amines allows for the generation of a vast library of quinoline-7-sulfonamides with varying substituents.

Furthermore, the dual reactivity of the starting material can be exploited to construct more complex heterocyclic scaffolds. For instance, after the formation of the sulfonamide, the chlorine atom at the 3-position can undergo intramolecular or intermolecular reactions to form fused or linked heterocyclic systems. This approach has been utilized in the synthesis of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

A representative reaction for the synthesis of a quinoline-based sulfonamide is depicted below:

Figure 1: General reaction scheme for the synthesis of 3-chloroquinoline-7-sulfonamides from this compound and a primary or secondary amine.

Figure 1: General reaction scheme for the synthesis of 3-chloroquinoline-7-sulfonamides from this compound and a primary or secondary amine.The resulting 3-chloroquinoline-7-sulfonamide can then be further functionalized at the 3-position to introduce additional diversity.

Integration of the 3-Chloroquinoline-7-sulfonyl Moiety into Hybrid Molecular Architectures

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery to address challenges such as drug resistance and to enhance therapeutic efficacy. future-science.commalariaworld.orgresearchgate.net The 3-chloroquinoline-7-sulfonyl moiety is an attractive scaffold for the design and synthesis of such hybrid molecules due to its inherent biological relevance and synthetic tractability.

The quinoline ring is a key structural component in numerous antimalarial, anticancer, and antibacterial agents. nih.govfuture-science.com Similarly, the sulfonamide group is a well-established pharmacophore present in a wide range of drugs. By using this compound as a central building block, chemists can covalently link the quinoline-sulfonamide core to other bioactive moieties.

For example, the sulfonamide nitrogen can be part of a linker that connects to another heterocyclic system, a natural product fragment, or a known enzyme inhibitor. Alternatively, the 3-chloro position can be functionalized with a linker that is then attached to another pharmacophore. This modular approach allows for the systematic exploration of chemical space and the development of novel hybrid compounds with potentially synergistic or multi-target activities. malariaworld.org

An example of a research direction in this area is the synthesis of hybrids that combine the 3-chloroquinoline-7-sulfonamide scaffold with a triazole ring, another important pharmacophore known for its diverse biological activities. future-science.com

Analytical Characterization Methodologies for 3 Chloroquinoline 7 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Chloroquinoline-7-sulfonyl chloride. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, the connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five aromatic protons on the quinoline (B57606) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and sulfonyl chloride substituents. Protons on the pyridine (B92270) ring (positions 2 and 4) and the benzene (B151609) ring (positions 5, 6, and 8) will resonate at characteristic downfield positions, typically in the range of 7.5 to 9.0 ppm. The coupling patterns (e.g., doublets, triplets, and doublets of doublets) arise from spin-spin interactions between adjacent protons and are crucial for assigning each signal to a specific proton. For instance, the protons on the benzene ring will exhibit coupling patterns indicative of their ortho, meta, and para relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Nine distinct signals are expected for the nine carbon atoms of the quinoline ring. The carbons directly attached to the electronegative chlorine and sulfur atoms (C-3 and C-7) will be significantly deshielded and appear at a lower field. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.8 - 9.2 | 150 - 155 |

| C-3 | - | 135 - 140 |

| H-4 | 8.0 - 8.4 | 120 - 125 |

| H-5 | 7.8 - 8.2 | 128 - 132 |

| H-6 | 7.6 - 8.0 | 125 - 130 |

| C-7 | - | 140 - 145 |

| H-8 | 8.2 - 8.6 | 127 - 131 |

| C-4a | - | 145 - 150 |

| C-8a | - | 130 - 135 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The IR spectrum of this compound is dominated by the characteristic stretching vibrations of the sulfonyl chloride group (-SO₂Cl). Two strong absorption bands are expected: one for the asymmetric stretching mode and another for the symmetric stretching mode. Additionally, the spectrum will display absorptions corresponding to the vibrations of the aromatic quinoline ring and the carbon-chlorine bond.

The following table summarizes the expected characteristic IR absorption bands for this compound, based on data for analogous aryl sulfonyl chlorides acs.orgacdlabs.comnih.gov.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric SO₂ Stretch | 1370 - 1410 |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric SO₂ Stretch | 1160 - 1200 |

| Aromatic Ring (Quinoline) | C=C Stretch | 1500 - 1600 |

| Aromatic Ring (Quinoline) | C-H Stretch | 3000 - 3100 |

| Carbon-Chlorine (Aromatic) | C-Cl Stretch | 700 - 800 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₉H₅Cl₂NO₂S. The mass spectrum would exhibit a distinct molecular ion peak (M⁺). A key feature of the mass spectrum would be the isotopic pattern of the molecular ion, which arises from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This results in characteristic M+2 and M+4 peaks with specific intensity ratios, providing strong evidence for the presence of two chlorine atoms in the molecule.

Electron impact (EI) ionization typically induces fragmentation of the molecule. The fragmentation pattern of this compound would likely involve the loss of the sulfonyl chloride group or parts of it, as well as fragmentation of the quinoline ring itself. Common fragmentation pathways for quinoline derivatives include the loss of HCN chempap.orgmcmaster.cacdnsciencepub.com. The analysis of these fragment ions provides valuable information for confirming the molecular structure.

The following table outlines the expected key mass spectrometric data for this compound.

| Analysis | Expected Result |

| Molecular Formula | C₉H₅Cl₂NO₂S |

| Molecular Weight | 262.11 g/mol |

| Molecular Ion Peak (m/z) | [M]⁺ at 262 |

| Isotopic Pattern | Characteristic peaks at M+2 and M+4 due to two chlorine atoms. |

| Major Fragment Ions (m/z) | Expected fragments corresponding to the loss of Cl, SO₂, and cleavage of the quinoline ring. |

X-ray Crystallography for Solid-State Structure Determination of Related Analogs

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported in the reviewed literature, the analysis of closely related analogs provides valuable insights into the expected solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

The crystal structures of various substituted quinolines have been determined, revealing the planar nature of the quinoline ring system researchgate.netresearchgate.netnih.gov. In the solid state, molecules of quinoline derivatives often pack in a way that is influenced by intermolecular interactions such as π-π stacking and hydrogen bonding (if suitable functional groups are present). For this compound, the crystal packing would likely be dominated by van der Waals forces and potential dipole-dipole interactions involving the chloro and sulfonyl chloride groups.

The study of analogs such as (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one demonstrates how chloro-substituted quinoline rings are arranged in the solid state researchgate.net. The analysis of such structures provides a model for the likely bond lengths and angles within the 3-chloroquinoline (B1630576) core of the target molecule. Furthermore, crystal structures of aryl sulfonyl chlorides reveal the geometry of the sulfonyl chloride group and its orientation relative to the aromatic ring.

The following table lists some related analogs for which crystal structure data is available, providing a basis for understanding the solid-state structure of this compound.

| Compound Name | Key Structural Features from X-ray Crystallography |

| (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one researchgate.net | Provides data on the geometry of a chloro-substituted quinoline ring and intermolecular interactions. |

| Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate researchgate.netnih.gov | Illustrates the planarity of a related heterocyclic system containing a chloro-substituent and shows C-H···O hydrogen bonds and π-stacking interactions. |

Future Research Directions and Synthetic Opportunities

Development of Novel and More Efficient Synthetic Routes for Specific Isomers of Quinoline (B57606) Sulfonyl Chlorides

The classical methods for the synthesis of quinoline sulfonyl chlorides, often involving harsh conditions and offering limited regioselectivity, are being superseded by more sophisticated and efficient strategies. Future research will likely concentrate on the development of catalytic systems that enable the precise and high-yielding synthesis of specific isomers, such as 3-chloroquinoline-7-sulfonyl chloride.

One of the most promising avenues is the continued exploration of transition-metal-catalyzed C-H functionalization . rsc.orgmdpi.comnih.gov This approach allows for the direct introduction of a sulfonyl chloride group, or a precursor, onto the quinoline core, bypassing the need for pre-functionalized starting materials. The choice of metal catalyst (e.g., palladium, rhodium, iridium) and directing groups can be fine-tuned to achieve high regioselectivity, a critical factor in the synthesis of specific isomers. mdpi.comnih.gov For instance, the use of removable directing groups on the quinoline nitrogen could facilitate sulfonation at the C-7 position, followed by chlorination at the C-3 position.

Metal-free synthetic routes are also gaining significant traction due to their cost-effectiveness and reduced environmental impact. ionike.com Recent studies have demonstrated the synthesis of functionalized quinolines from quinoline N-oxides, which can be activated to undergo nucleophilic substitution. rsc.org This strategy could be adapted for the synthesis of this compound by first introducing the chloro group and then functionalizing the C-7 position.

Furthermore, novel cyclization and annulation reactions are continually being developed to construct the quinoline ring system with desired substitution patterns already in place. researchgate.net These methods often involve multicomponent reactions, which enhance synthetic efficiency by combining several steps into a single operation. Future work in this area could lead to one-pot syntheses of this compound from simple, readily available precursors.

A comparative overview of traditional versus modern synthetic approaches is presented in the table below.

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |

| Classical Methods | Often involve multi-step processes with harsh reagents like chlorosulfonic acid. | Well-established procedures. |

| Transition-Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the quinoline core using catalysts like palladium or rhodium. | High regioselectivity, atom economy, and milder reaction conditions. |

| Metal-Free Synthesis | Utilizes reagents like quinoline N-oxides to activate the quinoline ring for functionalization without the need for metal catalysts. | Cost-effective, environmentally friendly, and avoids metal contamination in the final product. |

| Novel Cyclization/Annulation Reactions | Construction of the quinoline ring with the desired substituents already incorporated, often through multicomponent reactions. | High synthetic efficiency, reduced number of steps, and access to diverse substitution patterns. |

Exploration of Undiscovered Reactivity Patterns and Transformations

While the sulfonyl chloride group is well-known for its reactivity towards nucleophiles to form sulfonamides and sulfonate esters, there is significant potential for the discovery of novel reactivity patterns for this compound. The interplay between the electron-withdrawing sulfonyl chloride group, the chloro-substituted pyridine (B92270) ring, and the benzo-fused ring system could give rise to unique chemical transformations.

One area of interest is the deoxygenative C2-sulfonylation of quinoline N-oxides . rsc.org This unexpected reaction, where the sulfonyl chloride acts as both a sulfonylating agent and an activator for the N-oxide, could be explored for this compound derivatives. Such a transformation would provide a novel route to functionalize the C-2 position of the quinoline ring, further expanding the molecular diversity accessible from this starting material.

The development of multicomponent reactions involving this compound is another promising direction. mdpi.comresearchgate.net These reactions, where three or more reactants combine in a single step to form a complex product, could lead to the rapid assembly of novel heterocyclic scaffolds with potential biological activity. For example, a reaction involving this compound, an amine, and an alkyne could generate a library of highly substituted quinoline sulfonamides.

Furthermore, the exploration of radical-mediated reactions could unveil new avenues for functionalizing the quinoline core. The presence of the chloro and sulfonyl chloride groups may influence the regioselectivity of radical addition reactions, leading to the formation of previously inaccessible derivatives.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science necessitates the integration of synthetic chemistry with automated and high-throughput platforms. This compound is an ideal candidate for such approaches due to its potential to be a versatile building block.

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. clockss.orgmdpi.com The synthesis of this compound and its subsequent derivatization could be adapted to a continuous flow process. clockss.org This would enable the on-demand production of the compound and its derivatives, as well as the rapid optimization of reaction conditions.

Robotic synthesis platforms can be employed for the high-throughput synthesis of libraries of compounds derived from this compound. researchgate.netresearchgate.netuncw.edu These platforms can automate the repetitive tasks of dispensing reagents, performing reactions, and purifying products, thereby accelerating the drug discovery process. By combining a robotic platform with a library of diverse amines, for example, a large collection of novel quinoline sulfonamides could be synthesized and screened for biological activity in a short period.

The data generated from these high-throughput experiments can be used to train machine learning algorithms to predict the outcomes of reactions and to propose new synthetic targets with desired properties. nih.gov This integration of automation, high-throughput synthesis, and artificial intelligence has the potential to revolutionize the way new quinoline-based compounds are discovered and developed.

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques and Computational Modeling

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. The application of advanced analytical and computational techniques to the study of reactions involving this compound can provide valuable insights into reaction pathways, intermediates, and transition states.

In situ spectroscopic techniques , such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions. mt.comresearchgate.net By observing the changes in the concentrations of reactants, intermediates, and products over time, detailed kinetic and mechanistic information can be obtained. For example, in situ FTIR could be used to study the kinetics of the reaction between this compound and an amine, providing insights into the role of the catalyst and the reaction conditions. ionike.com

Computational modeling , particularly using density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. rsc.orgresearchgate.netnih.gov DFT calculations can be used to model the structures and energies of reactants, intermediates, and transition states, providing a detailed picture of the reaction pathway. researchgate.net For the synthesis of this compound, computational modeling could be used to predict the regioselectivity of C-H functionalization reactions and to design more efficient catalysts. Furthermore, DFT studies can help to understand the electronic properties of the molecule and to predict its reactivity in various chemical transformations.

The combination of in situ spectroscopic techniques and computational modeling provides a powerful approach for the comprehensive investigation of reaction mechanisms. The insights gained from these studies will be instrumental in the future development of novel and efficient synthetic routes to this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for 3-Chloroquinoline-7-sulfonyl chloride, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves sulfonation of the quinoline backbone followed by chlorination. Key steps include:

Sulfonation : Reacting quinoline derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl group.

Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the sulfonyl chloride moiety.

Reaction efficiency depends on solvent choice (e.g., anhydrous dichloromethane), stoichiometric ratios, and exclusion of moisture. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Waste Management : Segregate waste in labeled, airtight containers and coordinate with certified hazardous waste disposal services. Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

- Storage : Store in moisture-free, amber glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃) identify aromatic proton environments (quinoline ring) and sulfonyl chloride functional groups. For example, the sulfonyl chloride group typically shows no protons but influences neighboring carbon shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular mass (e.g., [M+H]⁺ peak at m/z 246.96 for C₉H₅Cl₂NO₂S).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) assesses purity (>95% area under the curve) .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved when analyzing derivatives of this compound?

- Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected splitting patterns or mass fragments) require:

Cross-Validation : Compare results with X-ray crystallography (for solid-state structure confirmation) or computational modeling (DFT calculations for predicted spectra).

Isotopic Labeling : Use deuterated solvents or ³⁵S-labeled compounds to trace signal origins.

Literature Benchmarking : Align findings with published data on analogous sulfonyl chlorides (e.g., 2-chloropyridine-3-sulfonyl chloride) to identify systematic errors .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store below 25°C to prevent thermal degradation.

- Hydrolytic Stability : Monitor hydrolysis rates via kinetic studies in buffered solutions (pH 2–12). Use anhydrous solvents (e.g., THF, DMF) for reactions requiring prolonged exposure to moisture-sensitive conditions.

- Light Sensitivity : Protect from UV light using amber glassware or light-blocking containers .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonyl chloride group exhibits high electrophilicity at the sulfur atom.

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polarity, dielectric constant) on reaction pathways.

- Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) for drug discovery applications, though this compound is not FDA-approved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.